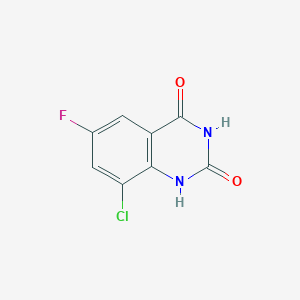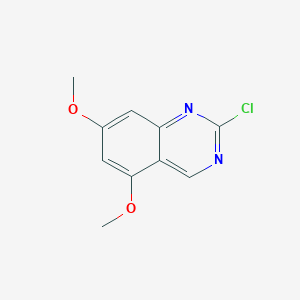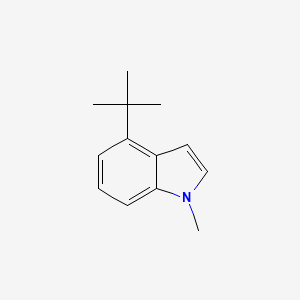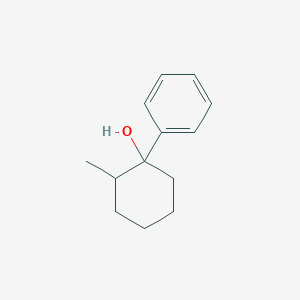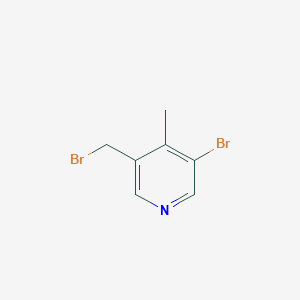![molecular formula C9H11ClN2O B13654754 (2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the second position and a methanamine group at the fourth position of the benzoxazole ring, with the hydrochloride salt form enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or a primary amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure, such as a benzoxazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, neurotransmission, and cell signaling.
類似化合物との比較
Similar Compounds
- (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to other benzoxazole derivatives.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
(2-methyl-1,3-benzoxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-11-9-7(5-10)3-2-4-8(9)12-6;/h2-4H,5,10H2,1H3;1H |
InChIキー |
MNJXXQAKDBHLCV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2O1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


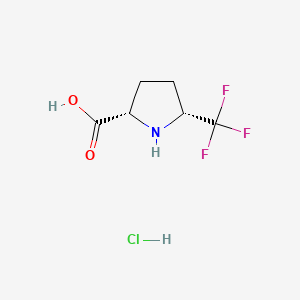
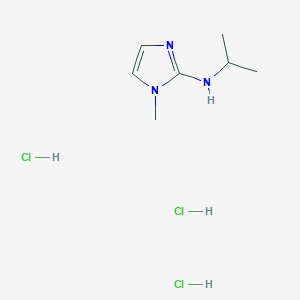
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)

